methyl N-(furan-3-yl)carbamate
Description
Methyl N-(furan-3-yl)carbamate is a carbamate derivative characterized by a furan ring substituted at the 3-position with a methyl carbamate group (-NHCOOCH₃). This compound belongs to the broader class of heterocyclic carbamates, which are notable for their applications in medicinal chemistry, agrochemicals, and materials science. The furan ring, a five-membered aromatic oxygen-containing heterocycle, confers unique electronic and steric properties to the molecule.
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
methyl N-(furan-3-yl)carbamate |
InChI |
InChI=1S/C6H7NO3/c1-9-6(8)7-5-2-3-10-4-5/h2-4H,1H3,(H,7,8) |
InChI Key |
DCTSNXNLHMHQMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=COC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-(furan-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of furan-3-ylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Furan-3-ylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow systems to enhance efficiency and yield. The use of environmentally friendly reagents and catalysts, such as dimethyl carbonate and solid catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl N-(furan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Furan-3-ylamine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Methyl N-(furan-3-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of methyl N-(furan-3-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The furan ring and carbamate group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Tables
Table 1: Physicochemical Properties
| Property | This compound | 3-Tolyl-N-methylcarbamate | Methyl (3-hydroxyphenyl)-carbamate |
|---|---|---|---|
| Molecular Weight | ~155 g/mol | ~165 g/mol | ~167 g/mol |
| LogP (Predicted) | 1.2–1.5 | 2.0–2.3 | 1.0–1.3 |
| Water Solubility | Low | Very low | Moderate |
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